molecular formula C18H18ClN3O2 B2363703 6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380085-81-2

6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one

Cat. No.: B2363703
CAS No.: 2380085-81-2
M. Wt: 343.81
InChI Key: IZLGBOCYZLQABL-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the azetidinyl group: This step may involve the reaction of the pyridazinone intermediate with azetidin-3-yl derivatives under suitable conditions.

    Attachment of the cyclopropylacetyl group: This can be done through acylation reactions using cyclopropylacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl or pyridazinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one: can be compared with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound may lie in its specific structural features, such as the combination of the pyridazinone core with the azetidinyl and cyclopropylacetyl groups. These features could confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-5-3-13(4-6-14)16-7-8-17(23)22(20-16)15-10-21(11-15)18(24)9-12-1-2-12/h3-8,12,15H,1-2,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGBOCYZLQABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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